molecular formula C16H31N3O8 B14090674 23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal

23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal

Cat. No.: B14090674
M. Wt: 393.43 g/mol
InChI Key: UAWPMWYQPVQHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal is a chemical compound with the molecular formula C16H31N3O8 and a molecular weight of 393.43 g/mol . This compound is characterized by the presence of an azido group (-N3) and multiple ether linkages, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal typically involves the reaction of polyethylene glycol derivatives with azide-containing reagents. One common method involves the reaction of a polyethylene glycol derivative with sodium azide (NaN3) under appropriate conditions to introduce the azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of polyethylene glycol derivatives and sodium azide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.

    Alkynes: Used in click chemistry reactions with the azido group.

Major Products Formed

Scientific Research Applications

23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal is unique due to its longer polyethylene glycol chain, which imparts greater flexibility and solubility in various solvents. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

Molecular Formula

C16H31N3O8

Molecular Weight

393.43 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde

InChI

InChI=1S/C16H31N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h2H,1,3-16H2

InChI Key

UAWPMWYQPVQHLM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.